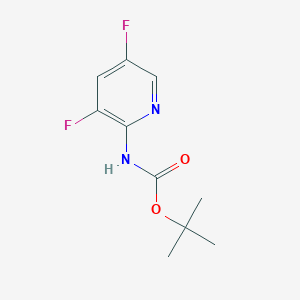
tert-butyl N-(3,5-difluoropyridin-2-yl)carbamate
Descripción
Carbamic acid, n-(3,5-difluoro-2-pyridinyl)-, 1,1-dimethylethyl ester is a chemical compound with a unique structure that includes a pyridine ring substituted with fluorine atoms
Propiedades
Número CAS |
873456-99-6 |
|---|---|
Fórmula molecular |
C10H12F2N2O2 |
Peso molecular |
230.21 |
Nombre IUPAC |
tert-butyl N-(3,5-difluoropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12F2N2O2/c1-10(2,3)16-9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
Clave InChI |
XSJQBPWDMZVEMH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)F)F |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)F)F |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, n-(3,5-difluoro-2-pyridinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 3,5-difluoro-2-pyridinamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester. The reaction proceeds as follows:
- Dissolve 3,5-difluoro-2-pyridinamine in an anhydrous solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain carbamic acid, n-(3,5-difluoro-2-pyridinyl)-, 1,1-dimethylethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and distillation, to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, n-(3,5-difluoro-2-pyridinyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as potassium carbonate (K2CO3), to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohols or amines.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
Carbamic acid, n-(3,5-difluoro-2-pyridinyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It is used in biochemical assays to investigate enzyme inhibition and protein-ligand interactions.
Industry: The compound serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of carbamic acid, n-(3,5-difluoro-2-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms on the pyridine ring enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target. The ester group can undergo hydrolysis to release the active form of the compound, which then exerts its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, n-(2-pyridinyl)-, 1,1-dimethylethyl ester: Lacks the fluorine atoms, resulting in different binding properties and biological activity.
Carbamic acid, n-(3,5-dichloro-2-pyridinyl)-, 1,1-dimethylethyl ester: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and stability.
Uniqueness
Carbamic acid, n-(3,5-difluoro-2-pyridinyl)-, 1,1-dimethylethyl ester is unique due to the presence of fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


